17-Methyl-18-norandrosta-5,13(17)-dien-3b-ol
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Overview
Description
17-Methyl-18-norandrosta-5,13(17)-dien-3b-ol is a synthetic derivative of androstane, a steroidal compound. This compound is characterized by the presence of a methyl group at the 17th position and a double bond between the 5th and 13th positions. It is often studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methyl-18-norandrosta-5,13(17)-dien-3b-ol typically involves the enzymatic fission of the C-17,20 bond of a synthetic derivative. This process can be achieved through various synthetic routes, including the use of specific catalysts and reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
17-Methyl-18-norandrosta-5,13(17)-dien-3b-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Scientific Research Applications
17-Methyl-18-norandrosta-5,13(17)-dien-3b-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 17-Methyl-18-norandrosta-5,13(17)-dien-3b-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to steroid receptors and modulating their activity. This interaction can influence various cellular processes, including gene expression, protein synthesis, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Androsta-5,13-dien-3|A-ol: Lacks the methyl group at the 17th position.
17-Methyl-androsta-5,13-dien-3|A-ol: Similar structure but without the norandrosta modification.
18-Norandrosta-5,13(17)-dien-3|A-ol: Lacks the methyl group at the 17th position.
Uniqueness
17-Methyl-18-norandrosta-5,13(17)-dien-3b-ol is unique due to the presence of both the methyl group at the 17th position and the norandrosta modification. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
23930-65-6 |
---|---|
Molecular Formula |
C19H28O |
Molecular Weight |
272.432 |
IUPAC Name |
(3S,8S,9S,10R,14S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,14,16-18,20H,3,5-11H2,1-2H3/t14-,16+,17-,18-,19-/m0/s1 |
InChI Key |
LKAHABNYAXCQQI-HXFGRODQSA-N |
SMILES |
CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)O)C |
Synonyms |
17-Methyl-18-norandrosta-5,13(17)-dien-3β-ol |
Origin of Product |
United States |
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